molecular formula C26H24FN3O2S2 B2955795 3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide CAS No. 670273-51-5

3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide

Cat. No. B2955795
CAS RN: 670273-51-5
M. Wt: 493.62
InChI Key: HHHXXKLNPZBHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide” is a complex organic molecule. It contains several functional groups, including an allyl group, a fluorophenyl group, a thieno[2,3-d]pyrimidinone group, a thioether group, and a phenethylpropanamide group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The compound has a linear formula of C29H21FN2O3S2 and a molecular weight of 528.629 . For a detailed molecular structure analysis, techniques such as NMR spectroscopy would typically be used .

Scientific Research Applications

Cancer Research

Thieno[2,3-d]pyrimidin derivatives have been identified for their potential role in cancer therapy due to their ability to inhibit tyrosine kinases, which are often overexpressed in cancer cells . The specific structure of this compound, with the fluorophenyl group, may offer a unique mechanism of action against certain cancer cell lines, making it a candidate for further investigation in oncology.

Pharmacological Development

The compound’s molecular framework is related to structures that have shown a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects . This suggests that it could be used as a starting point for the development of new drugs with improved efficacy and safety profiles.

Biochemical Research

In biochemistry, such compounds can be used to study enzyme-substrate interactions, particularly those involving thienopyrimidin enzymes. Understanding these interactions can lead to the discovery of new biochemical pathways and targets .

Material Science

The unique properties of the thieno[2,3-d]pyrimidin core may be explored for creating novel materials with specific electronic or photonic characteristics, which could be valuable in the development of sensors or other advanced materials .

Molecular Biology

This compound could be used as a molecular probe to understand the function of related biological molecules in cellular processes. It may help in mapping out the interactions within cellular pathways and identifying potential targets for genetic intervention .

Antimicrobial and Antiviral Research

Derivatives of thieno[2,3-d]pyrimidin have shown promise as antimicrobial and antiviral agents. This compound, with its specific substitutions, could be studied for its efficacy against a range of pathogens, contributing to the fight against infectious diseases .

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available information. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound could involve further studies to determine its pharmacological activities and potential therapeutic applications. Compounds with similar structures have shown a wide range of biological activities, suggesting that this compound could also have potential therapeutic uses .

properties

IUPAC Name

3-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O2S2/c1-2-15-30-25(32)23-21(19-8-10-20(27)11-9-19)17-34-24(23)29-26(30)33-16-13-22(31)28-14-12-18-6-4-3-5-7-18/h2-11,17H,1,12-16H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHXXKLNPZBHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCCC(=O)NCCC3=CC=CC=C3)SC=C2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide

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